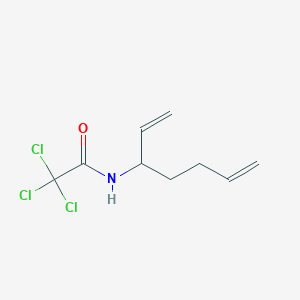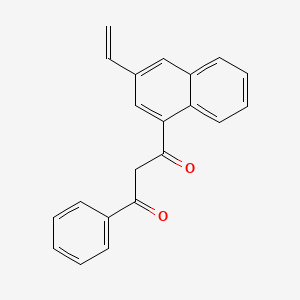
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is an organic compound that features a naphthalene ring substituted with an ethenyl group and a phenylpropane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. One common method includes the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene and phenylpropane-1,3-dione moieties under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed coupling reactions such as Sonogashira coupling and desilylation reactions . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, iodine(III) reagents, and triflic acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction could produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of advanced materials
Wirkmechanismus
The mechanism by which 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. For instance, the compound may interact with enzymes or receptors, influencing their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-N-[1-(naphthalen-1-yl)ethyl]aniline: This compound shares a similar naphthalene structure but differs in its functional groups.
2-(Arylethynyl)-3-ethynylthiophenes: These compounds also feature aromatic rings with ethynyl substitutions, making them structurally related.
Uniqueness: 1-(3-Ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione is unique due to its specific combination of naphthalene and phenylpropane-1,3-dione moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
923267-81-6 |
|---|---|
Molekularformel |
C21H16O2 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(3-ethenylnaphthalen-1-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C21H16O2/c1-2-15-12-17-10-6-7-11-18(17)19(13-15)21(23)14-20(22)16-8-4-3-5-9-16/h2-13H,1,14H2 |
InChI-Schlüssel |
ZCVBJZHEZPTRIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC2=CC=CC=C2C(=C1)C(=O)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14186243.png)
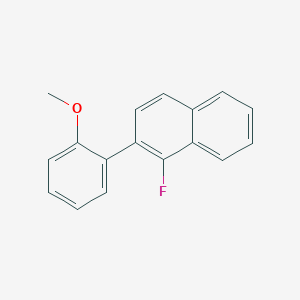

![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)


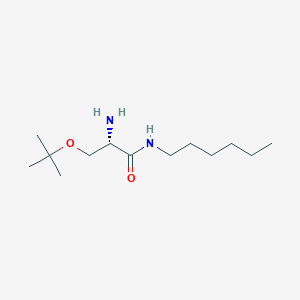
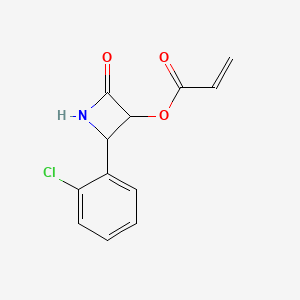
![1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide](/img/structure/B14186299.png)
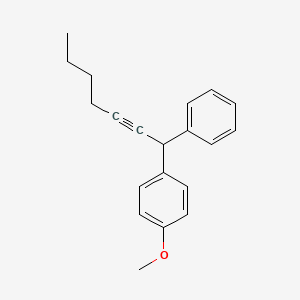
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
